(E)-butyl 2-(2-cyano-3-(5-methylfuran-2-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
Description
(E)-butyl 2-(2-cyano-3-(5-methylfuran-2-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a synthetic compound featuring a tetrahydrobenzo[b]thiophene core substituted with a cyanoacrylamido group bearing a 5-methylfuran moiety and a butyl ester. Its (E)-configuration at the acrylamido double bond and the presence of the electron-withdrawing cyano group contribute to its structural uniqueness. This compound belongs to a class of thiophene derivatives known for their bioactivity, particularly in antioxidant and anti-inflammatory applications .
Properties
IUPAC Name |
butyl 2-[[(E)-2-cyano-3-(5-methylfuran-2-yl)prop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O4S/c1-3-4-11-27-22(26)19-17-7-5-6-8-18(17)29-21(19)24-20(25)15(13-23)12-16-10-9-14(2)28-16/h9-10,12H,3-8,11H2,1-2H3,(H,24,25)/b15-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPBBXIOOCKLFBL-NTCAYCPXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C(=CC3=CC=C(O3)C)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)/C(=C/C3=CC=C(O3)C)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-butyl 2-(2-cyano-3-(5-methylfuran-2-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antioxidant effects, and antibacterial activity based on various studies.
Chemical Structure and Properties
The compound's structure can be broken down into key components:
- Core Structure : The benzo[b]thiophene moiety is essential for its biological activity.
- Functional Groups : The presence of cyano and acrylamide groups enhances its reactivity and biological interactions.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits notable anticancer properties. For example:
- Cell Viability Reduction : In MCF-7 breast cancer cells, the compound reduced cell viability by approximately 26.86% at an IC50 of 23.2 µM after 48 hours of treatment .
- Apoptosis Induction : Flow cytometry analysis revealed that the compound significantly increased early (AV+/PI−) and late (AV+/PI+) apoptotic cell populations compared to untreated controls .
| Treatment | Early Apoptosis (%) | Late Apoptosis (%) | Cell Viability (%) |
|---|---|---|---|
| Untreated | 3.33 | 1.00 | 100 |
| Compound | 8.73 | 18.13 | 73.14 |
Antioxidant Activity
The antioxidant potential of the compound was assessed using various methods:
- DPPH Scavenging : The compound showed significant radical scavenging activity, indicating its potential as an antioxidant agent.
- Lipid Peroxidation Inhibition : It effectively inhibited iron-induced lipid peroxidation, demonstrating its ability to protect cellular components from oxidative damage .
Antibacterial Activity
The antibacterial efficacy of the compound was evaluated against several bacterial strains:
- Gram-positive and Gram-negative Bacteria : The compound exhibited varying degrees of antibacterial activity against Staphylococcus aureus and Escherichia coli.
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
Case Studies
Several case studies highlight the potential therapeutic applications of the compound:
- Breast Cancer Study : A study involving MCF-7 cells demonstrated that the compound not only induced apoptosis but also caused cell cycle arrest at G2/M and S phases, suggesting a dual mechanism of action against cancer cells .
- Antioxidant Research : In a comparative study with known antioxidants, this compound showed superior activity in scavenging free radicals compared to standard antioxidants like ascorbic acid .
Comparison with Similar Compounds
The compound is structurally analogous to several synthetic derivatives reported in the literature. Key comparisons include:
Structural Variations
Key Observations :
- Substituents : The 5-methylfuran group introduces distinct electronic and steric effects compared to phenyl substituents (e.g., 4-hydroxyphenyl or 4-methoxyphenyl in phenyl analogs). Furan moieties may enhance bioavailability due to improved solubility .
Comparison with Phenyl Analogs :
- Substituted benzaldehydes (e.g., 4-hydroxybenzaldehyde) are used in phenyl analogs, while 5-methylfuran-2-carbaldehyde is employed for the target compound .
- Reaction conditions (toluene, 5–6 hours reflux) remain consistent across analogs .
Bioactivity
Key Findings :
- Antioxidant Activity: Phenyl analogs with electron-donating groups (e.g., -OH, -OCH₃) exhibit superior radical scavenging due to phenolic hydrogen donation . The target compound’s furan group may rely on conjugated π-electron systems for activity.
Physicochemical Properties
Key Observations :
- Similar IR profiles confirm conserved functional groups (cyano, ester, amide) across analogs .
- Higher melting points in phenyl analogs correlate with crystalline packing influenced by -OH/-OCH₃ substituents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
